molecular formula C11H19F3O5S B14299601 Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester CAS No. 115946-08-2

Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester

Cat. No.: B14299601
CAS No.: 115946-08-2
M. Wt: 320.33 g/mol
InChI Key: QOEYUEZPNOVUAJ-UHFFFAOYSA-N
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Description

Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is a chemical compound with the molecular formula C10H17F3O5S It is a derivative of nonanoic acid, where the hydroxyl group is replaced by a trifluoromethylsulfonyl group, and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester typically involves the following steps:

    Starting Material: Nonanoic acid is used as the starting material.

    Trifluoromethylsulfonylation: The hydroxyl group of nonanoic acid is replaced by a trifluoromethylsulfonyl group using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine.

    Esterification: The carboxyl group of the resulting compound is esterified with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester can undergo various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethylsulfonyl group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).

    Hydrolysis: Aqueous acid or base solutions, typically hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted nonanoic acid derivatives.

    Hydrolysis: Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-.

    Reduction: Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methanol.

Scientific Research Applications

Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethylsulfonyl groups into molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism by which nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester exerts its effects involves the interaction of the trifluoromethylsulfonyl group with molecular targets. This group is highly electronegative and can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ester group can also undergo hydrolysis, releasing nonanoic acid, which may have additional biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nonanoic acid, methyl ester: Similar structure but lacks the trifluoromethylsulfonyl group.

    Pelargonic acid: Another name for nonanoic acid, without any ester or trifluoromethylsulfonyl modifications.

    Nonanoic acid, 9-oxo-, methyl ester: Contains an oxo group instead of the trifluoromethylsulfonyl group.

Uniqueness

Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable reagent in organic synthesis and a potential candidate for various scientific research applications.

Properties

115946-08-2

Molecular Formula

C11H19F3O5S

Molecular Weight

320.33 g/mol

IUPAC Name

methyl 9-(trifluoromethylsulfonyloxy)nonanoate

InChI

InChI=1S/C11H19F3O5S/c1-18-10(15)8-6-4-2-3-5-7-9-19-20(16,17)11(12,13)14/h2-9H2,1H3

InChI Key

QOEYUEZPNOVUAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCOS(=O)(=O)C(F)(F)F

Origin of Product

United States

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